

Spectroscopic Analysis of 4,4'-Oxydiphthalic Anhydride: An In-depth Technical Guide

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Compound of Interest

Compound Name:	4,4'-oxydiphthalic acid
CAS No.:	7717-76-2
Cat. No.:	B1593796

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Introduction & Structural Logic

4,4'-Oxydiphthalic anhydride (ODPA, CAS: 1823-59-2) is a dianhydride characterized by two phthalic anhydride moieties connected by an ether linkage at the 4-positions.^[1] This flexible ether bridge imparts solubility and melt-processability to the resulting polyimides without significantly compromising thermal stability.

Understanding the spectral signature of ODPA is essential for:

- **Purity Verification:** Distinguishing the anhydride from its hydrolyzed dicarboxylic acid form (ODPA-acid).
- **Polymerization Monitoring:** Confirming the stoichiometry and reactivity during polyamic acid formation.

Molecular Structure & Numbering

The symmetry of ODPA results in a simplified spectral footprint. The molecule possesses a

symmetry axis through the ether oxygen.

(Note: In the absence of a live image generator, refer to the standard chemical structure: Two benzene rings connected by an oxygen atom, each fused to a 5-membered anhydride ring.)^[1]
^[2]^[3]^[4]^[5]^[6]^[7]^[8]^[9]^[10]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for assessing the "anhydride integrity" of the material. The anhydride functional group exhibits a characteristic doublet in the carbonyl region due to symmetric and asymmetric stretching vibrations.

Experimental Protocol: KBr Pellet Method

- Preparation: Mix 1–2 mg of dry ODPa with ~200 mg of spectroscopic grade KBr. Grind to a fine powder and press into a transparent pellet under vacuum.
- Precaution: ODPa is hygroscopic. Exposure to ambient moisture causes hydrolysis to the tetra-acid, appearing as broad -OH bands. Ensure KBr is dry.

Spectral Data & Assignments^[1]^[2]^[6]^[8]^[9]^[11]^[12]

Wavenumber (cm ⁻¹)	Vibration Mode	Assignment / Notes
1850 ± 5	$\nu(\text{C=O})$ Symmetric	Characteristic anhydride doublet (weak intensity).
1780 ± 5	$\nu(\text{C=O})$ Asymmetric	Characteristic anhydride doublet (strong intensity).
1230 – 1280	$\nu(\text{C-O-C})$	Ar-O-Ar ether linkage stretch.
1600, 1480	$\nu(\text{C=C})$	Aromatic ring skeletal vibrations.
900 – 1100	$\nu(\text{C-O-C})$ Cyclic	Cyclic anhydride C-O-C stretching.
Impurities	$\nu(\text{O-H})$	Broad band at 3000–3500 cm ⁻¹ indicates hydrolysis (free acid).

Diagnostic Check: A pure ODPa sample must show a clear baseline between 3000–3500 cm^{-1} . The presence of a "hump" in this region signifies contamination with **4,4'-oxydiphthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. Due to the symmetry of ODPa, the protons on one phthalic ring are chemically equivalent to those on the other.

Experimental Protocol: ^1H NMR

- Solvent: DMSO- d_6 (dry).
 - Note: Avoid wet DMSO, as it can hydrolyze the anhydride in situ, shifting peaks and confusing assignments.
- Concentration: ~10-15 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

^1H NMR Data (400 MHz, DMSO- d_6)

The aromatic region displays three distinct signals corresponding to the three non-equivalent protons on the phthalic ring (H3, H5, H6).

Shift (δ , ppm)	Multiplicity	Integration	Coupling (J)	Assignment
8.19	Doublet (d)	1H	$J \approx 8.0$ Hz	H6: Ortho to C=O, Meta to Ether. Most deshielded due to proximity to anhydride carbonyls.
7.78	Doublet (d)	1H	$J \approx 2.0$ Hz	H3: Ortho to C=O, Ortho to Ether. Shielded by ether oxygen relative to H6.
7.75	Doublet of Doublets (dd)	1H	$J \approx 8.0, 2.0$ Hz	H5: Meta to C=O, Ortho to Ether.

Note: Assignments are based on electronic effects. The ether oxygen is an Electron Donating Group (EDG) ortho/para directing, shielding H3 and H5. The carbonyls are Electron Withdrawing Groups (EWG), deshielding H6.

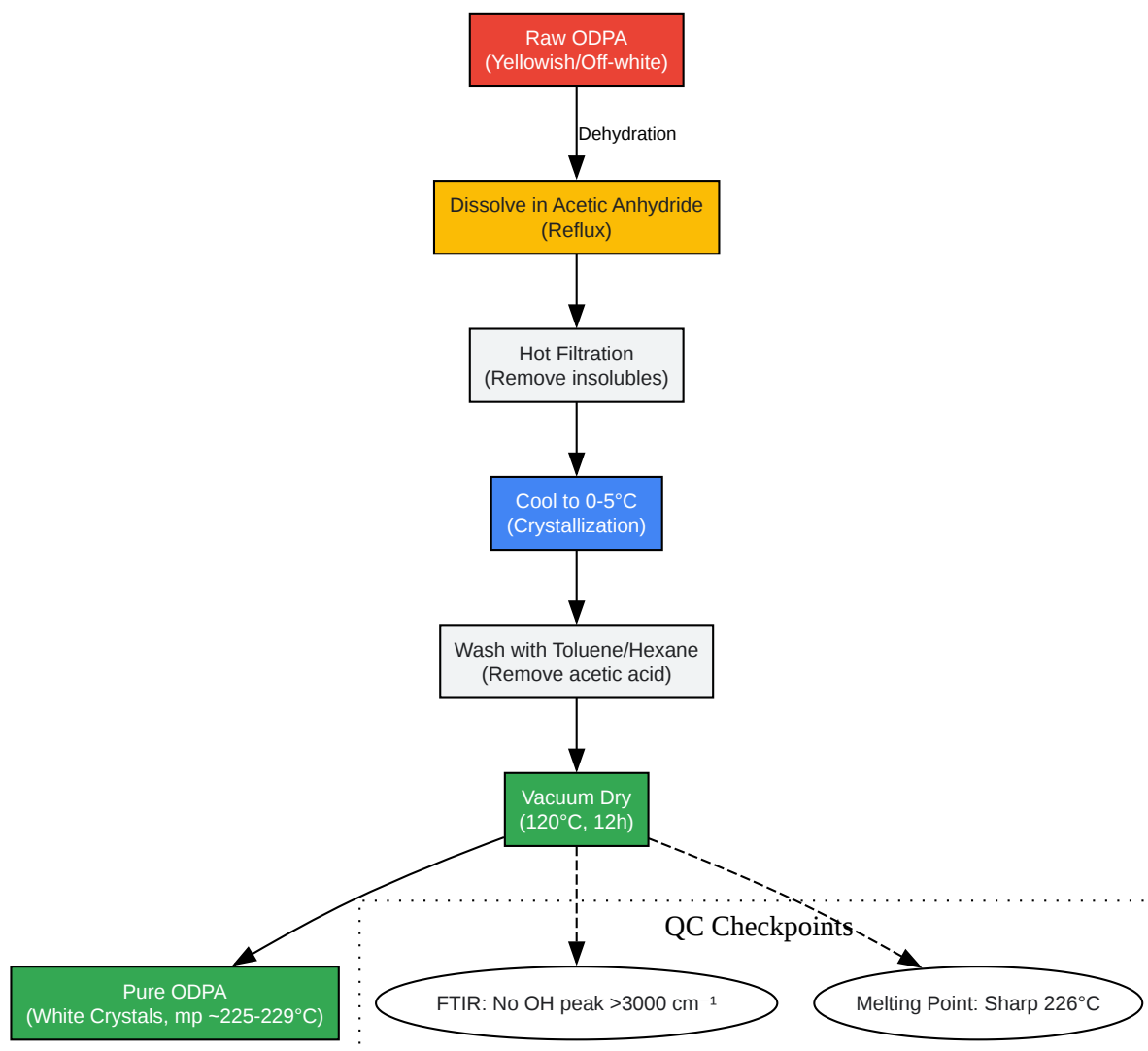
¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the carbon skeleton.

Shift (δ , ppm)	Assignment	Notes
163.0 – 164.0	C=O	Anhydride carbonyls.
161.5	C4 (Ar-O)	Aromatic carbon attached to ether oxygen (deshielded).
135.0	C1/C2	Quaternary carbons fusing the anhydride ring.
125.0 – 130.0	C6	Aromatic CH.
110.0 – 120.0	C3, C5	Aromatic CH (shielded by ether).

Quality Control & Purification Workflow

Commercial ODPA often contains trace amounts of the hydrolyzed tetra-acid or isomeric impurities. The following workflow ensures analytical grade purity.



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Figure 2: Purification and QC Workflow for ODPA.

Purification Protocol (Recrystallization)

- Solvent System: Acetic anhydride is the preferred solvent as it chemically dehydrates any trace **4,4'-oxydiphthalic acid** back to the anhydride form during heating.
- Procedure:
 - Dissolve crude ODP A in boiling acetic anhydride (approx. 10 mL per gram).
 - Filter hot to remove insoluble mechanical impurities.
 - Cool slowly to room temperature, then to 4°C.
 - Filter the white crystals and wash with anhydrous toluene or hexane.
 - Crucial Step: Vacuum dry at 120°C-150°C to remove solvent residues.

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